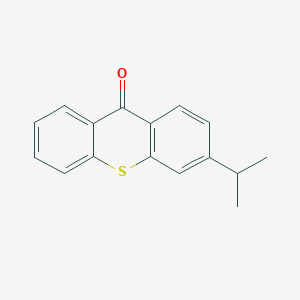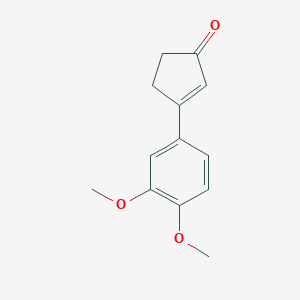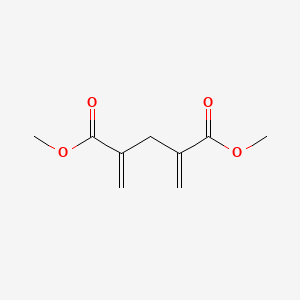
9H-Thioxanthen-9-one, 3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is a chemical compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- typically involves the Friedel-Crafts acylation of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride . This method is a special case of the Friedel-Crafts acylation reaction, which is commonly used to introduce acyl groups into aromatic compounds.
Industrial Production Methods
In industrial settings, the production of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
化学反応の分析
Types of Reactions
9H-Thioxanthen-9-one, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioxanthenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various substituted thioxanthones depending on the reagents used.
科学的研究の応用
9H-Thioxanthen-9-one, 3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a sensitizer in photochemical studies.
Biology: Investigated for its potential use in photodynamic therapy and as a fluorescent probe.
Industry: Employed in the production of coatings, inks, and adhesives due to its photochemical properties.
作用機序
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methylethyl)- involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species, which can damage cellular components such as DNA and proteins. This property is exploited in photodynamic therapy for cancer treatment . Additionally, the compound can inhibit DNA synthesis and topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thioxanthone: A parent compound with similar photochemical properties but lacks the isopropyl group.
2-Isopropylthioxanthone: Similar structure but with the isopropyl group at a different position.
2-Chloro-9H-thioxanthen-9-one: Contains a chlorine atom instead of an isopropyl group.
Uniqueness
9H-Thioxanthen-9-one, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group at the 3-position, which can influence its reactivity and photochemical properties. This structural variation can lead to differences in its applications and effectiveness in various fields.
特性
CAS番号 |
138249-96-4 |
|---|---|
分子式 |
C16H14OS |
分子量 |
254.3 g/mol |
IUPAC名 |
3-propan-2-ylthioxanthen-9-one |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-13-15(9-11)18-14-6-4-3-5-12(14)16(13)17/h3-10H,1-2H3 |
InChIキー |
FBKCIXGXXJOPJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)

